![molecular formula C18H17F4N3O2S B284293 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B284293.png)
2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide X is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins, particularly those involved in cancer cell growth and proliferation. It has also been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound X has been found to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, anti-inflammatory effects, and inhibition of certain enzymes and proteins involved in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide X is its potential as a novel chemical compound with a range of potential applications in various fields of research. However, one of the limitations of using this compound X in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
For research on 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide X include further studies on its mechanism of action and potential applications in various fields of research, as well as the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to determine the safety and toxicity of this compound X in vivo.
Synthesemethoden
The synthesis of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide X involves a multi-step process that begins with the reaction of 4-fluoro-2-nitrobenzene with 2,6-dichloropyrimidine in the presence of a base and a palladium catalyst to form 4-(4-fluorophenyl)-6-chloro-2-pyrimidinylamine. The resulting compound is then treated with sodium sulfide to form this compound.
Wissenschaftliche Forschungsanwendungen
2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide X has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-cancer properties, as well as its ability to inhibit certain enzymes and proteins involved in various diseases.
Eigenschaften
Molekularformel |
C18H17F4N3O2S |
---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H17F4N3O2S/c19-12-5-3-11(4-6-12)14-8-15(18(20,21)22)25-17(24-14)28-10-16(26)23-9-13-2-1-7-27-13/h3-6,8,13H,1-2,7,9-10H2,(H,23,26) |
InChI-Schlüssel |
MNSPVCQQSQQYTL-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1CC(OC1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.